molecular formula C6H4FNO3 B1437277 5-Fluoro-4-hydroxypyridine-3-carboxylic acid CAS No. 884495-08-3

5-Fluoro-4-hydroxypyridine-3-carboxylic acid

Cat. No.: B1437277
CAS No.: 884495-08-3
M. Wt: 157.1 g/mol
InChI Key: CQQUWHSJQFLVAZ-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxypyridine-3-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H4FNO3. This compound is characterized by the presence of a fluorine atom at the 5-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 3-position of the pyridine ring. It is a versatile intermediate used in various chemical, biological, and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Hydroxylation: The compound can be synthesized through the halogenation of pyridine followed by hydroxylation

  • Oxidation of Pyridine Derivatives: Another method involves the oxidation of 5-fluoropyridine-3-carboxylic acid to introduce the hydroxyl group at the 4-position.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the carboxylic acid group into other functional groups, such as alcohols or amines.

  • Substitution: Substitution reactions at the fluorine or hydroxyl positions can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction Products: Reduction can yield 5-fluoro-4-hydroxypyridine-3-alcohol or 5-fluoro-4-hydroxypyridine-3-amine.

  • Substitution Products: Substitution reactions can produce a variety of fluorinated and hydroxylated pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: 5-Fluoro-4-hydroxypyridine-3-carboxylic acid is utilized in the development of drugs targeting various diseases, such as cancer and bacterial infections. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-fluoro-4-hydroxypyridine-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific drug or bioactive molecule being developed.

Comparison with Similar Compounds

  • 5-Fluoronicotinic Acid: Lacks the hydroxyl group at the 4-position.

  • 4-Hydroxypyridine-3-carboxylic Acid: Lacks the fluorine atom at the 5-position.

  • 3-Fluoropyridine-4-carboxylic Acid: Fluorine and carboxylic acid groups are in different positions.

Uniqueness: 5-Fluoro-4-hydroxypyridine-3-carboxylic acid is unique due to the presence of both fluorine and hydroxyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.

Biological Activity

5-Fluoro-4-hydroxypyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C6_6H5_5FNO3_3, features a pyridine ring substituted with a hydroxyl group and a carboxylic acid, along with a fluorine atom. This unique structure contributes to its biological activity by enhancing lipophilicity and modifying interaction profiles with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom is known to influence the compound's pharmacokinetic properties, potentially enhancing its efficacy in drug development for conditions such as cancer and bacterial infections .

Therapeutic Applications

  • Anticancer Activity
    • Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can reduce cell viability in various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells .
  • Antimicrobial Properties
    • The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) indicating effective antibacterial action against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AnticancerA549 (Lung Cancer)IC50 = 24.5 µM
AnticancerHepG2 (Liver Cancer)IC50 = 36.0 µM
AntibacterialS. aureusMIC = 8 µg/mL
AntibacterialE. coliMIC = 64 µg/mL

Case Study: Anticancer Activity in A549 Cells

In a specific study focusing on A549 cells, various derivatives of this compound were tested for their cytotoxic effects. The results indicated that modifications to the substituents on the pyridine ring significantly influenced their anticancer activity:

  • Compound Variants :
    • The addition of a 3,5-dichloro substitution enhanced anticancer effects, reducing cell viability to approximately 21.2% compared to untreated controls.
    • Comparatively, the parent compound showed a reduction in viability to 63.4%, highlighting the importance of structural modifications for enhanced efficacy .

Properties

IUPAC Name

5-fluoro-4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQUWHSJQFLVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-08-3
Record name 5-fluoro-4-hydroxypyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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